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Abstract
RG7167, also known as CH4987655 and RO4987655, is a potent and highly selective, orally

bioavailable, non-ATP-competitive inhibitor of MEK1 and MEK2 (Mitogen-activated protein

kinase kinase 1 and 2). As central components of the Ras/Raf/MEK/ERK signaling cascade,

also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, MEK1/2 are critical

regulators of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a

hallmark of many human cancers, making MEK an attractive therapeutic target. This technical

guide provides an in-depth overview of the MAPK pathway inhibition selectivity of RG7167,

presenting key quantitative data, detailed experimental methodologies for its characterization,

and visual representations of the relevant biological pathways and experimental workflows.

Introduction to the MAPK Pathway and RG7167
The MAPK signaling pathway is a highly conserved cascade of protein kinases that transduces

extracellular signals to intracellular responses. The canonical pathway involves a three-tiered

kinase module: a MAP Kinase Kinase Kinase (MAPKKK, e.g., RAF), a MAP Kinase Kinase

(MAPKK, e.g., MEK), and a MAP Kinase (MAPK, e.g., ERK). Upon activation by upstream

signals, such as growth factors binding to receptor tyrosine kinases (RTKs), RAF

phosphorylates and activates MEK1 and MEK2. These dual-specificity kinases then

phosphorylate and activate ERK1 and ERK2 on threonine and tyrosine residues. Activated

ERK subsequently translocates to the nucleus to phosphorylate a multitude of transcription
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factors, leading to changes in gene expression that drive cellular processes like proliferation

and survival.

Mutations in upstream components of this pathway, particularly in RAS and BRAF genes, are

prevalent in a wide range of cancers, leading to constitutive activation of the MAPK cascade

and uncontrolled cell growth. RG7167 was developed by Chugai Pharmaceutical and Roche to

specifically target MEK1/2, thereby inhibiting downstream ERK signaling and suppressing

tumor growth.[1][2] Its non-ATP-competitive mechanism of action offers a high degree of

selectivity for MEK over other kinases.[1]

Quantitative Analysis of RG7167 Kinase Inhibition
The potency and selectivity of RG7167 have been characterized through various biochemical

and biophysical assays. The following tables summarize the key quantitative data regarding its

inhibitory activity.

Table 1: Biochemical Potency of RG7167 against MEK1

Parameter Value (nmol/L) Assay Type Reference

IC50 5.2
Raf/MEK1/ERK2

Cascade Assay
[3]

KD 8.7
Surface Plasmon

Resonance
[3]

Table 2: Selectivity Profile of RG7167

Kinase Target Inhibition Assay Information Reference

MEK1
Potent Inhibition (IC50

= 5.2 nM)

Raf/MEK1/ERK2

Cascade Assay
[3]

Other Kinases (panel

of 32)

No remarkable

inhibition
Not specified [3]
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Note: While it is reported that RG7167 did not show remarkable inhibition against a panel of 32

other kinases, specific quantitative data for this panel were not publicly available in the

searched resources. This high selectivity is a key feature of RG7167.

Signaling Pathway and Experimental Workflow
Visualizations
To visually represent the mechanism of action of RG7167 and the experimental approaches

used for its characterization, the following diagrams have been generated using the Graphviz

DOT language.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1191815?utm_src=pdf-body
https://www.benchchem.com/product/b1191815?utm_src=pdf-body
https://www.benchchem.com/product/b1191815?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane

Cytoplasm

Nucleus

Growth Factor

Receptor Tyrosine
Kinase (RTK)

RAS

RAF

Activates

MEK1/2

Phosphorylates

ERK1/2

Phosphorylates

Transcription Factors

Phosphorylates

RG7167

Inhibits

Gene Expression

Regulates

Cell Proliferation Cell Survival

Click to download full resolution via product page

Caption: MAPK signaling pathway and the inhibitory action of RG7167 on MEK1/2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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